molecular formula C9H10N4O3 B2696079 N-(isoxazol-3-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1014047-00-7

N-(isoxazol-3-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2696079
CAS No.: 1014047-00-7
M. Wt: 222.204
InChI Key: STZCNTJLCGWYTF-UHFFFAOYSA-N
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Description

N-(isoxazol-3-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. In this case, the compound contains both nitrogen and oxygen atoms within its ring structures. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions

N-(isoxazol-3-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions can be facilitated by reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of N-(isoxazol-3-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets within cells. These targets can include enzymes, receptors, and other proteins that play key roles in various biological pathways. The compound’s effects are mediated through its binding to these targets, which can result in the modulation of their activity and subsequent changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(isoxazol-3-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of isoxazole and pyrazole rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-methoxy-1-methyl-N-(1,2-oxazol-3-yl)pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3/c1-13-5-6(9(11-13)15-2)8(14)10-7-3-4-16-12-7/h3-5H,1-2H3,(H,10,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZCNTJLCGWYTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=NOC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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